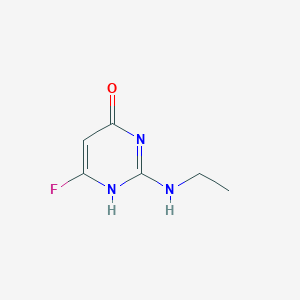
2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of protein kinase B (PKB), also known as Akt, which is a key regulator of cell growth, survival, and metabolism. PKB is overexpressed and activated in many types of cancer, making it an attractive target for cancer therapy. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one will be discussed in
Mechanism Of Action
The mechanism of action of 2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one involves the inhibition of PKB/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one activity. PKB/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. It is activated by various growth factors and cytokines, leading to the phosphorylation of downstream targets involved in cell growth and survival. 2-(Ethylamino)-6-fluoro-1H-pyrimidin-4-one binds to the ATP-binding site of PKB/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(Ethylamino)-6-fluoro-1H-pyrimidin-4-one has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of PKB/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one and its downstream targets involved in cell growth and survival. It induces cell cycle arrest and apoptosis in cancer cells. It also enhances the anticancer activity of other chemotherapeutic agents. However, the compound may also have off-target effects on other kinases and signaling pathways, leading to potential side effects.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one in lab experiments include its potent inhibition of PKB/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one activity, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential to enhance the anticancer activity of other chemotherapeutic agents. However, the compound may have off-target effects on other kinases and signaling pathways, leading to potential side effects. It may also require further optimization for improved pharmacokinetic and pharmacodynamic properties.
Future Directions
There are several future directions for the research and development of 2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one. These include:
1. Optimization of the synthesis method for improved yield and purity.
2. Development of analogs with improved pharmacokinetic and pharmacodynamic properties.
3. Investigation of the compound's potential as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders.
4. Evaluation of the compound's efficacy in preclinical and clinical trials for cancer therapy.
5. Identification of biomarkers for patient selection and monitoring of treatment response.
6. Investigation of the compound's potential as a radiosensitizer for cancer therapy.
7. Exploration of the compound's mechanism of action and potential off-target effects.
Conclusion:
2-(Ethylamino)-6-fluoro-1H-pyrimidin-4-one is a potent inhibitor of PKB/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one activity with potential as an anticancer agent. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of the compound are needed to fully understand its potential as a therapeutic agent for cancer and other diseases.
Synthesis Methods
The synthesis of 2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one involves the reaction of 2-chloro-6-fluoropyrimidine with ethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N-methylpyrrolidone at elevated temperature. The crude product is then purified by column chromatography or recrystallization to obtain the pure compound.
Scientific Research Applications
2-(Ethylamino)-6-fluoro-1H-pyrimidin-4-one has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. The compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one/mTOR signaling pathway. It also enhances the anticancer activity of other chemotherapeutic agents, such as cisplatin and doxorubicin.
properties
CAS RN |
184648-50-8 |
|---|---|
Product Name |
2-(ethylamino)-6-fluoro-1H-pyrimidin-4-one |
Molecular Formula |
C6H8FN3O |
Molecular Weight |
157.15 g/mol |
IUPAC Name |
2-(ethylamino)-4-fluoro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8FN3O/c1-2-8-6-9-4(7)3-5(11)10-6/h3H,2H2,1H3,(H2,8,9,10,11) |
InChI Key |
NFPWRQFHERSNRX-UHFFFAOYSA-N |
Isomeric SMILES |
CCNC1=NC(=O)C=C(N1)F |
SMILES |
CCNC1=NC(=CC(=O)N1)F |
Canonical SMILES |
CCNC1=NC(=O)C=C(N1)F |
synonyms |
4(1H)-Pyrimidinone,2-(ethylamino)-6-fluoro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



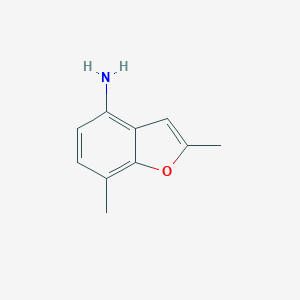

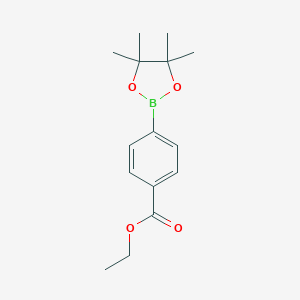
![(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile](/img/structure/B66879.png)
![Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate](/img/structure/B66880.png)
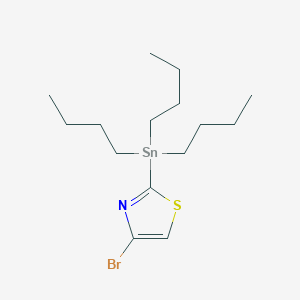
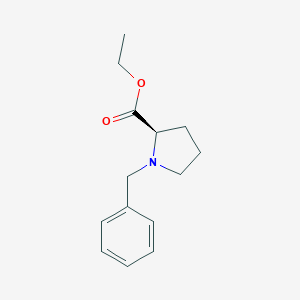




![9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B66906.png)

